molecular formula C23H20ClN3O4S B15033793 Prop-2-en-1-yl 6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Prop-2-en-1-yl 6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B15033793
M. Wt: 469.9 g/mol
InChI Key: YZACYKUHHKXEBU-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a chlorophenyl carbamoyl moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the furan ring, cyano group, and chlorophenyl carbamoyl moiety. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

PROP-2-EN-1-YL 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

PROP-2-EN-1-YL 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Dihydropyridines: These compounds share the dihydropyridine core structure and are known for their diverse biological activities.

    Furan-containing compounds: These compounds contain a furan ring and exhibit various chemical and biological properties.

    Cyano-substituted compounds:

The uniqueness of PROP-2-EN-1-YL 6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H20ClN3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

prop-2-enyl 6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C23H20ClN3O4S/c1-3-10-31-23(29)20-14(2)26-22(17(12-25)21(20)18-5-4-11-30-18)32-13-19(28)27-16-8-6-15(24)7-9-16/h3-9,11,21,26H,1,10,13H2,2H3,(H,27,28)

InChI Key

YZACYKUHHKXEBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=CO3)C(=O)OCC=C

Origin of Product

United States

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